molecular formula C13H12N2O2 B1372528 4-(4-Aminophenoxy)benzamide CAS No. 106273-44-3

4-(4-Aminophenoxy)benzamide

Cat. No. B1372528
CAS RN: 106273-44-3
M. Wt: 228.25 g/mol
InChI Key: PGXRZMVBLFFQQS-UHFFFAOYSA-N
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Description

“4-(4-Aminophenoxy)benzamide” is a chemical compound that belongs to the class of benzamide derivatives. It has a CAS Number of 106273-44-3 and a molecular weight of 228.25 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-(4-Aminophenoxy)benzamide” were not found, a related compound, “4-(4-aminophenoxy)pyridinamide”, was synthesized based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .


Molecular Structure Analysis

The IUPAC name for “4-(4-Aminophenoxy)benzamide” is 4-(4-aminophenoxy)benzamide . The InChI code is 1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) .


Physical And Chemical Properties Analysis

“4-(4-Aminophenoxy)benzamide” is a powder at room temperature . It has a melting point of 164-165°C .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been used in the design and synthesis of derivatives that exhibit moderate to excellent antiproliferative activity against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These derivatives are based on the analysis of binding patterns to the MET protein, which is a potential target for cancer therapy .

Development of Atomic Oxygen Resistant Materials

In materials science, 4-(4-Aminophenoxy)benzamide derivatives have been incorporated into polyimide (PI) molecular chains to synthesize co-polyimide fibers with enhanced atomic oxygen (AO) resistance. This is particularly useful for space applications where materials are exposed to harsh AO environments .

Synthesis of Colorless Polyimides for Advanced Optics

The compound has been utilized in the synthesis of colorless polyimides (APIs) with commercial aromatic dianhydrides. These APIs have potential applications in advanced optics due to their colorless nature and desirable physical properties .

Safety and Hazards

The safety information for “4-(4-Aminophenoxy)benzamide” indicates that it is potentially harmful if swallowed . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

In a study, a total of 36 derivatives of “4-(4-aminophenoxy)pyridinamide” were designed and synthesized . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa and MCF-7) . This suggests potential future directions in the design and synthesis of related compounds for antitumor applications.

properties

IUPAC Name

4-(4-aminophenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXRZMVBLFFQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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